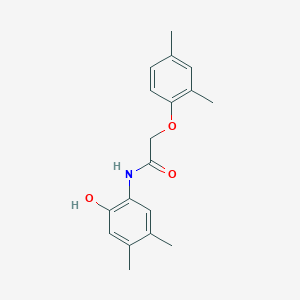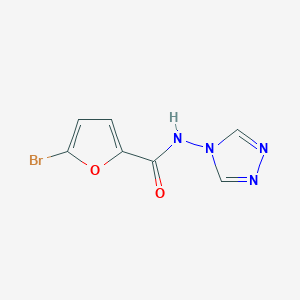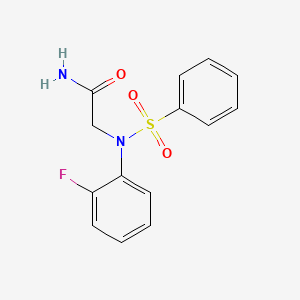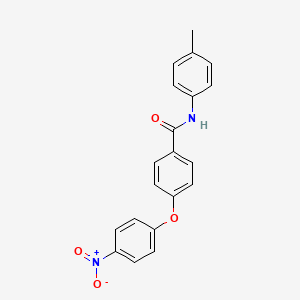
2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide, also known as DMHPA, is a chemical compound that has gained attention in the scientific community for its potential applications in research. DMHPA is a derivative of N-(2-hydroxy-4,5-dimethylphenyl)acetamide and 2,4-dimethylphenol. The synthesis of DMHPA involves the reaction of N-(2-hydroxy-4,5-dimethylphenyl)acetamide with 2,4-dimethylphenol under specific conditions. The resulting compound has shown promise in various research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is not fully understood. However, studies have suggested that the compound inhibits the activity of specific enzymes that are involved in cell growth and proliferation. This inhibition leads to the induction of apoptosis in cancer cells. 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have suggested that 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide inhibits the growth of cancer cells by inducing apoptosis. 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties. In vivo studies have shown that 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has a low toxicity profile and does not cause significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is its potential as a novel anti-cancer agent. 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research. Additionally, 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has a low toxicity profile and does not cause significant adverse effects, making it a safe compound for use in lab experiments. However, one limitation of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is its relatively low yield and the difficulty of synthesizing it in large quantities.
Orientations Futures
There are several future directions for research on 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide. One potential area of research is the development of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide as a novel anti-cancer agent. Further studies are needed to fully understand the mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide and its potential as a therapeutic agent. Another area of research is the potential use of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide in the treatment of inflammatory diseases such as arthritis. Additional studies are needed to determine the efficacy of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide in treating these conditions. Finally, further research is needed to optimize the synthesis of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide and increase its yield, making it more accessible for research purposes.
In conclusion, 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is a promising chemical compound with potential applications in various areas of scientific research. Its unique properties make it a candidate for further investigation as an anti-cancer agent and a potential treatment for inflammatory diseases. Further research is needed to fully understand the mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide involves the reaction of N-(2-hydroxy-4,5-dimethylphenyl)acetamide with 2,4-dimethylphenol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction takes place at a temperature of around 80-90°C for a specific period of time. The resulting compound is then purified through various methods such as recrystallization or column chromatography. The yield of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide can vary depending on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has shown potential in various research applications due to its unique properties. One of the most promising applications of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is in the field of cancer research. 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. This inhibition is believed to be due to the compound's ability to induce apoptosis, or programmed cell death, in cancer cells. 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-11-5-6-17(14(4)7-11)22-10-18(21)19-15-8-12(2)13(3)9-16(15)20/h5-9,20H,10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPKGEGRPBEEDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C(=C2)C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(butyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5713639.png)

![N~1~-(2-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5713648.png)
![8-hydroxy-6-(4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5713651.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B5713670.png)


![1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide](/img/structure/B5713698.png)




